molecular formula C13H24N2O2 B1493131 2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one CAS No. 2097946-85-3

2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one

Cat. No. B1493131
CAS RN: 2097946-85-3
M. Wt: 240.34 g/mol
InChI Key: URZIAPGPVUMOOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which it reacts, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, etc .

Scientific Research Applications

Selective Antagonist Properties

  • Adrenoceptor Antagonism: Compounds structurally related to 2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one have been studied for their selectivity towards adrenoceptor subtypes. For example, BMY 7378 is a selective antagonist of the alpha 1D-adrenoceptor subtype, indicating potential applications in cardiovascular research and the development of therapeutic agents for hypertension and other cardiovascular disorders (Goetz et al., 1995).

Antibacterial Activity

  • Respiratory Pathogen Inhibition: Novel compounds with spirocyclic structures have shown potent in vitro antibacterial activity against respiratory pathogens, including multidrug-resistant strains. This suggests their potential application in developing treatments for respiratory tract infections (Odagiri et al., 2013).

Synthetic Applications

  • Dipeptide Synthesis: Heterospirocyclic compounds have been utilized as synthons for the synthesis of complex amino acids and peptides. This demonstrates their utility in the field of peptide synthesis and the design of novel biomolecules with potential therapeutic applications (Suter et al., 2000).

Anticancer and Antidiabetic Research

  • Development of Therapeutic Agents: Spirothiazolidines analogs have been explored for their anticancer and antidiabetic potentials, highlighting the versatility of spirocyclic compounds in medicinal chemistry for the development of novel therapeutic agents (Flefel et al., 2019).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound .

properties

IUPAC Name

2-amino-1-[8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-3-17-8-11-7-15(12(16)10(2)14)9-13(11)5-4-6-13/h10-11H,3-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZIAPGPVUMOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC12CCC2)C(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Reactant of Route 2
2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Reactant of Route 3
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2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Reactant of Route 4
2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Reactant of Route 6
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2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one

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